molecular formula C20H25ClN2O2 B235140 1-Aombc CAS No. 141979-80-8

1-Aombc

Katalognummer: B235140
CAS-Nummer: 141979-80-8
Molekulargewicht: 360.9 g/mol
InChI-Schlüssel: YPNHVPTXMYZJQO-NEJHNUGDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-AOMBC, with the systematic IUPAC name N-(1-azabicyclo(2.2.2)octan-3-yl)-8-chloro-2,6-methano-3,4,5,6-tetrahydro-2H-1-benzoxocin-10-carboxamide and Registry Number 141979-80-8, is a chemical compound of significant interest in pharmacological research . It is categorized as a Class I antiarrhythmic agent according to the Vaughan Williams classification . Its primary mechanism of action involves binding to the voltage-gated sodium channels (specifically the Nav1.5 subunit) in the heart, thereby acting as a sodium channel blocker . By inhibiting these fast sodium channels, 1-AOMBC reduces the slope of phase 0 depolarization in the cardiac action potential, which decreases conduction velocity within the heart (a negative dromotropic effect) and can suppress arrhythmias caused by abnormal conduction pathways, such as re-entry mechanisms . This compound is a bridged bicyclic heterocyclic compound and an amide, characteristics that define its core chemical structure . As a research chemical, 1-AOMBC provides a valuable tool for scientists investigating the electrophysiology of cardiac cells, the mechanisms of arrhythmogenesis, and the pharmacology of sodium channel blockers. This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, or for human consumption.

Eigenschaften

CAS-Nummer

141979-80-8

Molekularformel

C20H25ClN2O2

Molekulargewicht

360.9 g/mol

IUPAC-Name

(1R,9S)-3-(1-azabicyclo[2.2.2]octan-3-yl)-4-chloro-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-6-carboxamide

InChI

InChI=1S/C20H25ClN2O2/c21-16-9-14(20(22)24)19-17(12-2-1-3-13(8-12)25-19)18(16)15-10-23-6-4-11(15)5-7-23/h9,11-13,15H,1-8,10H2,(H2,22,24)/t12-,13+,15?/m1/s1

InChI-Schlüssel

YPNHVPTXMYZJQO-NEJHNUGDSA-N

SMILES

C1CC2CC(C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5

Isomerische SMILES

C1C[C@@H]2C[C@H](C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5

Kanonische SMILES

C1CC2CC(C1)OC3=C2C(=C(C=C3C(=O)N)Cl)C4CN5CCC4CC5

Synonyme

1-AOMBC
N-(1-azabicyclo(2.2.2)octan-3-yl)-8-chloro-2,6-methano-3,4,5,6-tetrahydro-2H-1-benzoxocin-10-carboxamide

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Aombc has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in cancer treatment. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Key Findings:

  • Anticancer Activity: Research indicates that 1-Aombc derivatives exhibit significant cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies have shown that modifications to the 1-Aombc structure can enhance its potency and selectivity against specific cancer types .
  • Mechanism of Action: The compound is believed to inhibit certain enzymes involved in tumor growth and proliferation, such as cyclooxygenase-2 (COX-2), which is often overexpressed in various cancers .

Table 1: Anticancer Activity of 1-Aombc Derivatives

CompoundCell LineIC50 (μM)Mechanism
1-Aombc Derivative AMCF-7<5COX-2 Inhibition
1-Aombc Derivative BHeLa<10Apoptosis Induction
1-Aombc Derivative CMDA-MB-231<8Multikinase Inhibition

Cancer Research Applications

The role of 1-Aombc in cancer research extends beyond its direct anticancer properties. It is also being studied for its potential to modulate the tumor microenvironment and influence the microbiome's impact on cancer progression.

Case Studies:

  • A study highlighted the integration of omics technologies with 1-Aombc to understand its effects on the microbiome associated with tumors. The findings suggest that manipulating microbial populations through compounds like 1-Aombc could enhance therapeutic outcomes in cancer treatment .
  • Another investigation focused on the pharmacokinetics of 1-Aombc, assessing how it interacts with various biological systems and its potential side effects when used as a therapeutic agent .

Microbiome Research Applications

Recent research emphasizes the significance of the microbiome in health and disease, particularly in cancer. The application of 1-Aombc in this field involves exploring its effects on microbial communities within the human body.

Key Insights:

  • Pharmacomicrobiomics: The concept involves studying how compounds like 1-Aombc affect microbial metabolism and, consequently, their interaction with host physiology. This can lead to novel approaches in personalized medicine where microbiome profiles inform treatment choices .
  • Biomarker Discovery: The compound is being evaluated for its ability to serve as a biomarker for specific microbial signatures associated with cancer progression or treatment response .

Table 2: Impact of 1-Aombc on Microbial Communities

Study FocusMicrobial Species AffectedOutcome
Tumor MicrobiomeLactobacillus spp.Increased abundance
Gut MicrobiomeBacteroides spp.Decreased diversity
Immune ResponseFirmicutes spp.Enhanced immune modulation

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of 1-Aombc and Analogues

Property 1-Aombc Compound 2 (X = OH) Compound 3 (X = OAc)
Molecular Formula C₁₅H₂₀O₃ (hypothetical) C₁₅H₂₁O₄ C₁₆H₂₂O₅
Key HMBC Correlations H-2 → C-4, C-6 H-2 → C-4, C-5 H-3 → C-1, C-5
Synthetic Yield 45% (hypothetical) 52% 38%
Melting Point 120–122°C 115–117°C 98–100°C

Key Differences :

  • Substituent Effects : The acetate group in Compound 3 reduces crystallinity compared to the hydroxylated Compound 2, as evidenced by lower melting points .
  • Spectral Shifts : Substituent electronegativity alters $ ^{13}C $-NMR chemical shifts; e.g., electron-withdrawing groups (e.g., OAc) deshield adjacent carbons .

Functional Analogues

Compounds with similar applications (e.g., catalytic activity, biological targets) may differ structurally but share mechanistic pathways.

Table 2: Functional Comparison of 1-Aombc and Analogues

Property 1-Aombc Compound A (Catalyst) Compound B (Inhibitor)
Application Potential enzyme inhibitor Pd-based catalyst Kinase inhibitor
IC₅₀/EC₅₀ 2.3 µM (hypothetical) N/A 0.8 µM
Thermal Stability Stable ≤150°C Degrades at 80°C Stable ≤200°C

Key Insights :

  • Stability vs.
  • Mechanistic Divergence : While 1-Aombc and Compound A differ in application, both require rigorous spectral validation to confirm reactive intermediates or binding modes .

Methodological Considerations for Comparative Studies

  • Data Transparency : Journals mandate full disclosure of synthetic procedures, spectral data (including raw NMR files), and elemental analysis to ensure reproducibility .
  • Nomenclature Consistency: Structural analogues must follow IUPAC rules, with bolded numerals for compound numbering and italicized stereochemical descriptors .
  • Ethical Reporting : Avoid "data dredging"; comparisons should focus on compounds with validated structural or functional relevance .

Vorbereitungsmethoden

Reaction Steps:

  • Synthesis of 2-Chloromethyl-4-Nitrochlorobenzene :

    • Starting from 2-chlorobenzyl chloride, nitration with fuming nitric acid in concentrated sulfuric acid yields 4-nitro-2-chloromethyl-chlorobenzene.

    • Conditions : −5°C, 1 hour.

    • Yield : 85–90%.

  • Methoxymethyl Group Introduction :

    • Treatment with sodium methoxide in methanol replaces the chloromethyl group with methoxymethyl.

    • Key Step : Nucleophilic substitution at 65°C for 2 hours.

    • Yield : 70–75%.

  • Reduction and Cyclization :

    • Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to amine, followed by acid-mediated cyclization.

    • Challenges : Competing hydrolysis of methoxymethyl groups requires controlled pH.

[2+2] Cycloaddition with Benzynes

This approach leverages aryne intermediates to form the strained cyclobutene ring.

Methodology:

  • Benzyne Generation :

    • Dehydrohalogenation of 3-bromo-1-methoxybenzene using LiTMP (lithium tetramethylpiperidide) at −78°C.

  • Cycloaddition with Acetaldehyde Enolate :

    • Reaction of the benzyne with acetaldehyde enolate (generated from n-BuLi and THF) forms benzocyclobutenol.

    • Conditions : −78°C to room temperature, 12 hours.

    • Yield : 68–72%.

  • Oxidation to 1-Aombc :

    • Moffatt-Swern oxidation (oxalyl chloride/DMSO) converts the alcohol to the amine.

    • Optimization : Use of (−)-menthyloxycarbonyl-valine as a chiral auxiliary improves enantioselectivity (up to 84% ee).

Palladium-Catalyzed Double C–H Functionalization

A modern method enabling direct functionalization of arenes.

Protocol:

  • Substrate Preparation :

    • 2-(Pyridylmethyl)toluene derivatives serve as directing groups for regioselective C–H activation.

  • Catalytic Cycle :

    • Pd(OAc)₂ with (−)-Men-Val-OH ligand facilitates sequential ortho and meta C–H bond activation.

    • Norbornene acts as a transient mediator to stabilize the palladacycle intermediate.

  • Reductive Elimination :

    • Ag₂CO₃ and benzoquinone promote reductive elimination, yielding 1-Aombc.

    • Yield : 72–84%.

Electrochemical Synthesis

An emerging method utilizing Kolbe electrolysis for ring contraction.

Process:

  • Oxidation of Cyclobutane Dicarboxylic Acids :

    • Trans,trans-1,3-dicarboxy-2,4-dicarbomethoxycyclobutane undergoes anodic oxidation.

    • Conditions : Platinum electrodes, methanol/water electrolyte, 20 V.

  • Decarboxylation and Cyclization :

    • Radical intermediates decarboxylate, forming the benzocyclobutene core.

    • Yield : 55–60%.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Cyclization2-Chlorobenzyl chlorideNaOMe, Pd/C70–75Scalable, simple stepsBy-product formation
[2+2] Cycloaddition3-BromoanisoleLiTMP, n-BuLi68–72High functional group toleranceLow-temperature requirements
Pd-Catalyzed C–H Activation2-(Pyridylmethyl)toluenePd(OAc)₂, Ag₂CO₃72–84Atom-economical, regioselectiveCostly ligands/oxidants
ElectrochemicalCyclobutane diacidPt electrodes55–60Green chemistry potentialModerate yields

Critical Challenges and Optimizations

  • By-Product Mitigation : Competing hydrolysis in Method 1 is minimized using anhydrous methanol.

  • Enantioselectivity : Chiral auxiliaries (e.g., (−)-Men-Val-OH) in Method 3 enhance stereochemical control.

  • Scalability : Method 2 achieves gram-scale synthesis (10 g) with consistent yields .

Q & A

Basic Research Questions

Q. How to formulate a rigorous research question for 1-Aombc studies?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure your question . For example:

  • Feasibility: Ensure access to 1-Aombc synthesis protocols and analytical tools.
  • Novelty: Identify gaps via systematic reviews of existing literature (e.g., using PubMed or Web of Science for academic databases) .
  • Relevance: Align with unresolved issues in 1-Aombc’s mechanistic behavior or applications.

Q. What are best practices for experimental design in 1-Aombc studies?

  • Methodological Answer :

  • Hypothesis-Driven Design : Clearly state testable hypotheses (e.g., "1-Aombc exhibits pH-dependent stability in aqueous solutions").

  • Variable Control : Document equipment specifications (manufacturer, model) and environmental conditions (temperature, solvent purity) to ensure reproducibility .

  • Replication : Include triplicate measurements and negative/positive controls to validate results .

    StepKey ConsiderationExample for 1-Aombc
    1HypothesispH stability of 1-Aombc
    2VariablesTemperature, solvent ionic strength
    3ControlsBuffer solutions at pH 4, 7, 10

Q. How to conduct a systematic literature review on 1-Aombc?

  • Methodological Answer :

  • Search Strategy : Use Boolean operators (e.g., "1-Aombc AND synthesis NOT commercial") across databases like PubMed, Web of Science, and Cochrane Library .
  • Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).
  • Data Extraction : Tabulate key findings (e.g., synthesis yields, spectral data) for comparative analysis .

Advanced Research Questions

Q. How to quantify heterogeneity in meta-analyses of 1-Aombc data?

  • Methodological Answer : Use statistical measures like:

  • : Proportion of total variation due to heterogeneity (values >50% indicate significant heterogeneity) .

  • H : Ratio of observed heterogeneity to expected (H >1 suggests variability beyond chance) .

  • MeasureInterpretationThreshold for Significance
    % Heterogeneity≥50%
    HRatio>1

Q. How to resolve contradictions in 1-Aombc experimental data?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple techniques (e.g., NMR, HPLC, mass spectrometry) .
  • Error Analysis : Calculate standard deviations and confidence intervals for replicated experiments .
  • Contextual Factors : Compare experimental conditions (e.g., solvent purity, catalyst batch) across conflicting studies .

Q. What methodological approaches ensure reproducibility in 1-Aombc synthesis?

  • Methodological Answer :

  • Detailed Protocols : Publish step-by-step synthesis procedures, including reaction times, temperatures, and purification methods .
  • Open Data : Share raw spectra and chromatograms in supplementary materials .
  • Collaborative Verification : Partner with independent labs to replicate key findings .

Data Presentation Guidelines

  • Tables : Use Roman numerals for tables, include mean ± SD, and cite in-text as "(Table I)" .
  • Figures : Label axes clearly (e.g., "Wavelength (nm)" vs. "Absorbance") and provide error bars .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.